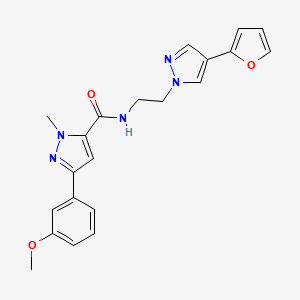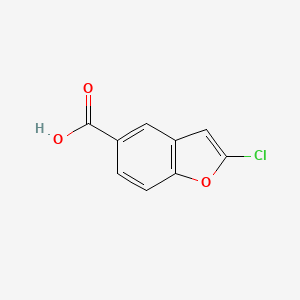
2-Chlorobenzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzofuran-5-carboxylic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related furan and carboxylic acid derivatives, which can offer insights into the synthesis, structure, and properties of similar compounds. For instance, furan derivatives are known to be important intermediates in the production of biofuels and polymers, as seen in the production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived precursors .
Synthesis Analysis
The synthesis of chlorinated furan derivatives can be achieved through various methods. For example, the acid chloride derivatives of furan carboxylic acids can be produced by treating precursor aldehydes with tert-butyl hypochlorite, a reagent prepared from commercial bleach and tert-butanol . Additionally, the photochemical chlorination of tetrahydrofuran-2-carboxylic acid esters with chlorine leads to chlorinated furan esters . These methods highlight the potential pathways that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of furan derivatives can be elucidated using techniques such as PMR (Proton Magnetic Resonance) and mass spectroscopy. These techniques were used to investigate the structures of chlorinated tetrahydrofuran carboxylic acid esters and their side products . Such analytical methods are essential for confirming the structure of synthesized compounds, including this compound.
Chemical Reactions Analysis
Furan carboxylic acids can undergo various chemical reactions. For instance, the hypolipidemic activity of certain furan carboxylic acids has been discovered, leading to the development of new classes of hypolipidemic agents . This demonstrates the bioactivity of furan derivatives and suggests that this compound could also be explored for potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their functional groups. For example, 2,5-furandicarboxylic acid (FDCA) is a biosourced building block that is considered a green alternative for terephthalate in the polymer industry . The properties of FDCA, such as its reactivity and potential for polymerization, are relevant to understanding the properties of this compound, which may also serve as a monomer for bio-based polymers.
Scientific Research Applications
Production of Acid Chloride Derivatives
2-Chlorobenzofuran-5-carboxylic acid derivatives can be produced using precursor aldehydes with tert-butyl hypochlorite. These derivatives, like 5-(chloromethyl)furan-2-carbonyl chloride, serve as intermediates for producing biofuels and polymers from biomass sources (Dutta, Wu, & Mascal, 2015).
Synthesis of Carboxylic Acid Esters
The photochemical chlorination of carboxylic acid esters, a process involving this compound derivatives, leads to the formation of chlorinated esters useful in chemical syntheses (Zhuk et al., 1979).
Cross-Coupling Reactions in Organic Chemistry
This compound plays a role in regioselective cross-coupling reactions with boronic acids and dihalo heterocycles. This demonstrates its utility in fine-tuning chemical reactions for specific outcomes in pharmaceuticals (Houpis et al., 2010).
Biobased Building Blocks in Industry
This acid is involved in the synthesis of furan carboxylic acids, which are important biobased building blocks in the pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).
Biosynthesis in Biotechnology
This compound is key in biosynthesis processes using recombinant Escherichia coli for producing furan-based carboxylic acids, highlighting its role in biotechnology and industrial applications (Wang, Gong, & He, 2020).
Catalysis in Biomass Utilization
The acid is central in catalytic processes for converting biomass into valuable chemicals like 2,5-furandicarboxylic acid, showcasing its potential in sustainable chemistry (Zhang et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds have been reported to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .
Biochemical Pathways
Benzofuran compounds have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Benzofuran compounds have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
It is generally recommended to store the compound sealed in dry conditions at 2-8°c .
properties
IUPAC Name |
2-chloro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-8-4-6-3-5(9(11)12)1-2-7(6)13-8/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJMPXZJLHHNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)
![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)


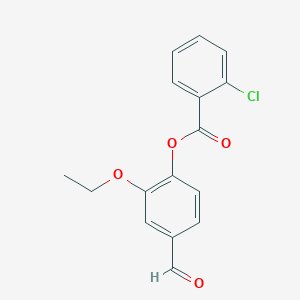
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)
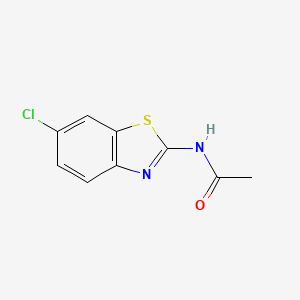
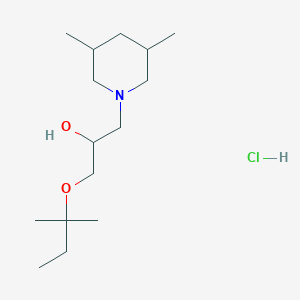
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
